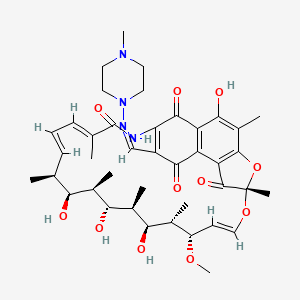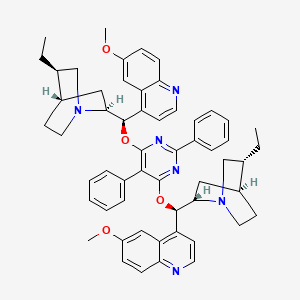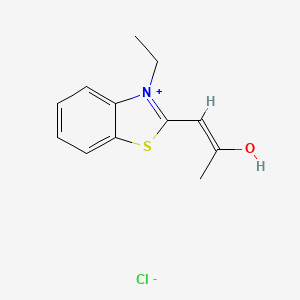![molecular formula C31H45N5O5Si2 B1147446 O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosin CAS No. 148437-94-9](/img/new.no-structure.jpg)
O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly in the research of viral diseases such as HIV and herpes simplex virus. It functions by disrupting viral nucleic acid synthesis, thereby impeding viral replication.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a model compound for studying nucleoside modifications and their effects on nucleic acid properties.
Biology
Biologically, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on DNA and RNA synthesis. It is particularly valuable in research on antiviral therapies.
Medicine
In medicine, the compound’s antiviral properties are explored for potential therapeutic applications. It is investigated for its efficacy against various viral infections, including HIV and herpes simplex virus.
Industry
Industrially, the compound is used in the production of antiviral drugs. Its synthesis and modification are crucial for developing new antiviral agents with improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine typically involves multiple steps:
Protection of the Guanosine Base: The guanosine base is protected using tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted reactions at the hydroxyl groups.
Benzylation: The O6 position of the guanosine is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Etheno Addition: The N2,3 positions are modified by the addition of an etheno group, often using chloroacetaldehyde under acidic conditions.
Deprotection: The final step involves the removal of the protective groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.
Reduction: Reduction reactions can target the etheno group, converting it back to a simpler alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and etheno positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alkylated guanosine derivatives.
Substitution: Thiolated or aminated guanosine derivatives.
Wirkmechanismus
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine exerts its antiviral effects by incorporating into viral DNA or RNA during replication. This incorporation disrupts the normal synthesis of nucleic acids, leading to premature termination of the viral genome. The compound targets viral polymerases, which are essential for viral replication, thereby inhibiting the proliferation of the virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O6-Benzylguanine: Another guanosine analog with similar antiviral properties.
2’-Deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine: Lacks the etheno and benzyl modifications but shares the protective group.
N2,3-Ethenoguanosine: Similar etheno modification but without the benzyl group.
Uniqueness
O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is unique due to its combined modifications, which enhance its antiviral activity and stability. The benzyl group increases lipophilicity, improving cellular uptake, while the etheno group provides resistance to enzymatic degradation.
Eigenschaften
CAS-Nummer |
148437-94-9 |
|---|---|
Molekularformel |
C31H45N5O5Si2 |
Molekulargewicht |
623.9 g/mol |
IUPAC-Name |
1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine |
InChI |
InChI=1S/C31H45N5O5Si2/c1-20(2)42(21(3)4)38-18-26-25(40-43(41-42,22(5)6)23(7)8)16-27(39-26)36-19-33-28-29(37-17-24-12-10-9-11-13-24)34-31-32-14-15-35(31)30(28)36/h9-15,19-23,25-27H,16-18H2,1-8H3/t25-,26-,27-/m1/s1 |
InChI-Schlüssel |
BLDLNBNHGVBWLB-ZONZVBGPSA-N |
Isomerische SMILES |
CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Synonyme |
1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)


![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)


![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
